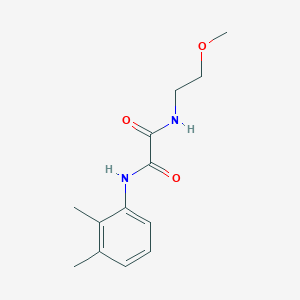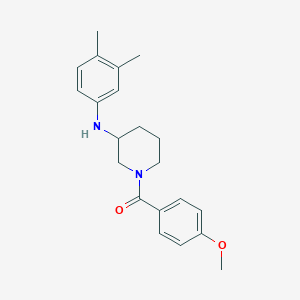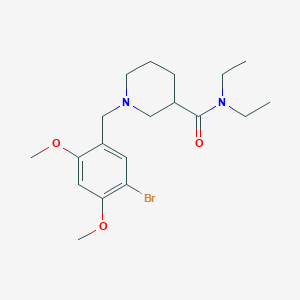![molecular formula C17H26ClNO6 B4971535 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. It was first developed in the 1980s by the pharmaceutical company Searle and was approved by the United States Food and Drug Administration (FDA) in 1995. Since then, carvedilol has become an important drug in the management of cardiovascular diseases.
作用机制
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and cardiac output, as well as a reduction in peripheral vascular resistance. Carvedilol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects that contribute to its therapeutic effects. These include inhibition of the renin-angiotensin-aldosterone system, reduction in sympathetic nervous system activity, and improvement in endothelial function. Carvedilol has also been shown to have anti-inflammatory and anti-platelet effects, which may be beneficial in the prevention of cardiovascular events.
实验室实验的优点和局限性
Carvedilol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Carvedilol has a short half-life, which may make it difficult to maintain consistent levels in experimental models. It also has a relatively low bioavailability, which may limit its effectiveness in certain applications.
未来方向
There are several areas of future research that may be of interest with regards to N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include investigating its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, as well as further exploring its anti-inflammatory and anti-platelet effects. Additionally, there may be opportunities to develop new formulations of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate that improve its bioavailability and half-life, which could enhance its therapeutic potential.
合成方法
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with butylamine to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine, which is subsequently converted to the oxalate salt through reaction with oxalic acid.
科学研究应用
Carvedilol has been extensively studied in both animal and human models for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as to improve left ventricular function in patients with heart failure. Carvedilol has also been investigated for its potential neuroprotective effects, with some studies suggesting that it may have a role in the treatment of Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-3-4-8-17-9-10-18-11-12-19-15-13(2)6-5-7-14(15)16;3-1(4)2(5)6/h5-7,17H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFXKMIGPNRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)

![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)